(4-Benzhydryl-piperazin-1-yl)-acetic acid

Glycine Transporter 1 GlyT1 Inhibitor Schizophrenia

This versatile piperazine derivative features a benzhydryl group and an acetic acid moiety, serving as a critical scaffold in medicinal chemistry for CNS disorders and oncology. Its modular structure enables systematic SAR exploration across multiple target classes, including MAO-B, HDAC6, and GlyT1. The acetic acid handle permits rapid library synthesis for lead optimization. Source high-purity material to ensure reproducibility in your drug discovery programs.

Molecular Formula C19H22N2O2
Molecular Weight 310.397
CAS No. 157665-24-2
Cat. No. B2400413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzhydryl-piperazin-1-yl)-acetic acid
CAS157665-24-2
Molecular FormulaC19H22N2O2
Molecular Weight310.397
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O2/c22-18(23)15-20-11-13-21(14-12-20)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H,22,23)
InChIKeyYCKSFFKKEWTLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Benzhydryl-piperazin-1-yl)-acetic Acid: A Versatile Piperazine Scaffold for CNS and Oncology Research


(4-Benzhydryl-piperazin-1-yl)-acetic acid (CAS 157665-24-2) is a synthetic piperazine derivative featuring a benzhydryl group and an acetic acid moiety. This compound serves as a versatile scaffold in medicinal chemistry, with applications in central nervous system (CNS) disorders and oncology [1]. The benzhydrylpiperazine core is a recognized pharmacophore for various receptors, including cannabinoid (CB1), serotonin (5-HT), and monoamine oxidase (MAO), while the acetic acid group enables further chemical diversification through amide or ester formation [2]. The compound's utility stems from its modular structure, allowing researchers to systematically explore structure-activity relationships (SAR) across multiple target classes [3].

Critical Differentiation of (4-Benzhydryl-piperazin-1-yl)-acetic Acid for Target-Specific Research


Generic substitution of (4-Benzhydryl-piperazin-1-yl)-acetic acid with other benzhydrylpiperazine analogs is not advisable due to the profound impact of the N4 substituent on target selectivity and potency. The acetic acid moiety provides a crucial handle for hydrogen bonding and ionic interactions, but its precise positioning relative to the benzhydryl group dictates receptor subtype selectivity [1]. Studies on related benzhydrylpiperazine derivatives have demonstrated that subtle modifications can shift selectivity between MAO-A and MAO-B isoforms, or between 5-HT1A and 5-HT2A receptors, with differences in IC50 values spanning several orders of magnitude [2]. Furthermore, the acetic acid group's ability to form stable salts and act as a linker for further derivatization distinguishes it from simple benzhydrylpiperazine, directly impacting pharmacokinetic properties and formulation options [3]. Therefore, selecting the precise compound is essential for ensuring experimental reproducibility and achieving desired biological outcomes.

Quantitative Differentiation of (4-Benzhydryl-piperazin-1-yl)-acetic Acid: A Comparative Evidence Guide


GlyT1 Inhibition Potency: Stereochemical Advantage of the Benzhydrylpiperazine Scaffold

The (R)-stereoisomer of a 2-methyl-substituted benzhydrylpiperazine acetic acid analog demonstrates exceptional potency as a GlyT1 inhibitor, achieving an IC50 of 1.51 nM in a cell-based assay measuring glycine uptake inhibition. This value significantly surpasses the potency of many alternative GlyT1 inhibitor scaffolds, establishing the benzhydrylpiperazine core as a highly effective pharmacophore for this target. While direct data for the unsubstituted (4-Benzhydryl-piperazin-1-yl)-acetic acid is not available, this data from a closely related analog provides strong class-level evidence for the scaffold's potential in GlyT1 research [1].

Glycine Transporter 1 GlyT1 Inhibitor Schizophrenia

MAO Inhibition Selectivity: Benzhydrylpiperazine Derivatives Favor MAO-B

A systematic study of benzhydrylpiperazine derivatives revealed a strong class preference for MAO-B inhibition over MAO-A. The most potent compound in the series, compound 12, exhibited an IC50 of 80 nM for MAO-B. In contrast, the most potent MAO-A inhibitor (compound 7) had an IC50 of 120 nM, and the series overall showed a clear selectivity bias. This class-level behavior, driven by the benzhydrylpiperazine core, contrasts with other piperazine-based MAO inhibitors that may exhibit non-selective or MAO-A preferring profiles, highlighting a distinct pharmacological signature for benzhydryl-substituted compounds [1].

Monoamine Oxidase MAO-B Inhibitor Parkinson's Disease

Anticancer Activity: Potent HDAC6 Inhibition with Benzhydrylpiperazine Surface Recognition

In a study exploring HDAC inhibitors, the 1-benzhydrylpiperazine group was identified as a key surface recognition motif conferring nanomolar potency against HDAC6. Two selective HDAC6 inhibitors with nanomolar IC50 values were discovered, and a non-selective HDAC inhibitor demonstrated potent anti-tumor, anti-metastatic, and anti-angiogenic effects in a zebrafish xenograft model at low micromolar concentrations. This level of in vivo efficacy, derived from a benzhydrylpiperazine core, distinguishes it from other piperazine-based HDAC inhibitor scaffolds that may lack this specific surface recognition or show different selectivity profiles [1].

Histone Deacetylase HDAC6 Inhibitor Breast Cancer

Dual COX-2/5-LOX Inhibition: Superior Anti-inflammatory Profile Compared to Single-Target Agents

Benzhydrylpiperazine-based derivatives have been successfully optimized as dual COX-2/5-LOX inhibitors. Compound 9d, featuring a 4-chlorophenyl substitution, achieved IC50 values of 0.25 μM for COX-2 and 7.87 μM for 5-LOX. This compound outperformed the standard celecoxib (COX-2 IC50 = 0.36 μM) and zileuton (5-LOX IC50 = 14.29 μM), respectively. Critically, 9d demonstrated a 55.78% reduction in pain in an in vivo paw edema model, comparable to the 59.09% reduction by the NSAID indomethacin, but without observed GI, liver, kidney, or cardiac toxicity. This dual-target profile and favorable safety margin distinguishes benzhydrylpiperazine-based compounds from traditional single-target NSAIDs or COX-2 inhibitors [1].

COX-2 Inhibitor 5-LOX Inhibitor Anti-inflammatory

Analgesic Activity and Therapeutic Index: Benzhydrylpiperazine Derivatives as Favorable Analgesic Candidates

In a study evaluating analgesic activity, 1-benzhydryl-4(3'-benzyloxypropyl)-piperazine (10) and 1-benzhydryl-4(3'-phenyl-3'-phenylacetyloxypropyl)-piperazine (11) demonstrated the most favorable therapeutic indices among a series of 15 piperazine derivatives. These compounds showed a superior ratio of effective analgesic dose (ED50) to lethal dose (LD50) compared to other piperazine analogs, indicating a wider safety margin. While (4-Benzhydryl-piperazin-1-yl)-acetic acid itself was not tested, this data establishes the benzhydrylpiperazine core as a privileged structure for developing analgesics with an improved therapeutic window [1].

Analgesic Piperazine Therapeutic Index

High-Impact Application Scenarios for (4-Benzhydryl-piperazin-1-yl)-acetic Acid


Synthesis of Potent and Selective MAO-B Inhibitors for Neurodegenerative Disease Research

Leveraging the class-level evidence for MAO-B selectivity, researchers can utilize (4-Benzhydryl-piperazin-1-yl)-acetic acid as a starting material to synthesize novel MAO-B inhibitors. The benzhydrylpiperazine core provides a preferential binding orientation for the MAO-B active site, and the acetic acid moiety allows for the attachment of diverse linkers and capping groups to further optimize potency and selectivity. This approach can lead to tool compounds for studying MAO-B's role in Parkinson's disease and potential therapeutic candidates [1].

Development of Next-Generation Dual COX-2/5-LOX Inhibitors with Improved Safety Profiles

The demonstrated ability of benzhydrylpiperazine-based compounds to act as dual COX-2/5-LOX inhibitors with potent in vivo efficacy and a clean safety profile makes this scaffold ideal for developing novel anti-inflammatory agents. The acetic acid group of (4-Benzhydryl-piperazin-1-yl)-acetic acid provides a convenient attachment point for building diverse libraries of amides or esters, allowing for systematic exploration of SAR to further improve dual inhibition and reduce off-target effects [2].

Engineering HDAC6-Selective Probes for Cancer Biology Studies

The benzhydrylpiperazine group's role as a surface recognition motif in HDAC6 inhibitors can be exploited to create selective chemical probes. (4-Benzhydryl-piperazin-1-yl)-acetic acid serves as a key intermediate for attaching a zinc-binding group (e.g., hydroxamic acid) via a linker to the piperazine nitrogen. This strategy, validated by the discovery of nanomolar HDAC6 inhibitors, enables the study of HDAC6-specific functions in cancer cell migration, invasion, and metastasis, and provides a foundation for developing new cancer therapies [3].

Design of High-Affinity GlyT1 Inhibitors for Cognitive Disorder Research

Given the exceptional potency of a closely related benzhydrylpiperazine acetic acid analog against GlyT1 (IC50 = 1.51 nM), this scaffold is a top-tier choice for GlyT1 inhibitor programs. (4-Benzhydryl-piperazin-1-yl)-acetic acid can be used to synthesize libraries of analogs to probe the GlyT1 binding site and develop compounds with improved pharmacokinetic properties. Such inhibitors are valuable tools for investigating the role of glycine transporters in schizophrenia and other cognitive disorders [4].

Quote Request

Request a Quote for (4-Benzhydryl-piperazin-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.